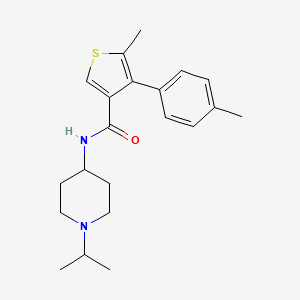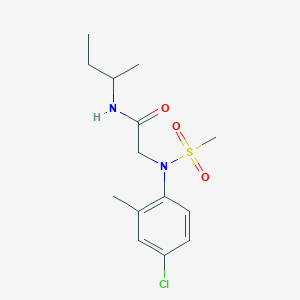![molecular formula C26H29N3 B4885487 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole, also known as BEC, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BEC belongs to the class of carbazole derivatives, which have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole has been studied extensively in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit anti-proliferative and pro-apoptotic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth in animal models of cancer.
In neuroscience, this compound has been found to have neuroprotective effects, particularly against oxidative stress and inflammation. This compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties. For example, this compound derivatives have been synthesized with enhanced anti-cancer activity and reduced toxicity.
Wirkmechanismus
The exact mechanism of action of 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole is not fully understood, but it is thought to involve multiple pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been found to activate the p53 tumor suppressor pathway, which plays a key role in regulating cell growth and apoptosis.
In the brain, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
In the brain, this compound has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole as a research tool is its versatility. This compound can be used in a range of in vitro and in vivo experiments, including cell culture assays, animal models of disease, and drug screening assays. This compound is also relatively easy to synthesize and purify, making it accessible to researchers.
One of the limitations of this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent in cancer and other diseases.
Synthesemethoden
The synthesis of 3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole involves the reaction of 9-ethylcarbazole with benzyl chloride and piperazine in the presence of potassium carbonate. The reaction takes place under reflux conditions in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography, yielding this compound as a white solid with a melting point of 215-217°C.
Eigenschaften
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3/c1-2-29-25-11-7-6-10-23(25)24-18-22(12-13-26(24)29)20-28-16-14-27(15-17-28)19-21-8-4-3-5-9-21/h3-13,18H,2,14-17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJLFILVMIKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)